molecular formula C17H24O7 B15093739 1-(2,2-Dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)propane-1,2,3-triol

1-(2,2-Dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)propane-1,2,3-triol

Cat. No.: B15093739
M. Wt: 340.4 g/mol
InChI Key: QYCQBMVUWJKAQL-UHFFFAOYSA-N
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Description

1-(2,2-Dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)propane-1,2,3-triol is a complex organic compound with a unique structure that includes a furodioxolane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-Dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)propane-1,2,3-triol typically involves multiple steps, starting from simpler organic molecules. The key steps include the formation of the furodioxolane ring and the introduction of the phenylmethoxy and propane-1,2,3-triol groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)propane-1,2,3-triol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield different hydroxylated or ketone derivatives, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

1-(2,2-Dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)propane-1,2,3-triol has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure may interact with biological molecules, making it useful for studying biochemical pathways.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,2-Dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)propane-1,2,3-triol involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,2-Dimethyl-4-methoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)propane-1,2,3-triol
  • 1-(2,2-Dimethyl-4-ethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)propane-1,2,3-triol

Uniqueness

The uniqueness of 1-(2,2-Dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)propane-1,2,3-triol lies in its phenylmethoxy group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds

Properties

Molecular Formula

C17H24O7

Molecular Weight

340.4 g/mol

IUPAC Name

1-(2,2-dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)propane-1,2,3-triol

InChI

InChI=1S/C17H24O7/c1-17(2)23-14-13(12(20)11(19)8-18)22-16(15(14)24-17)21-9-10-6-4-3-5-7-10/h3-7,11-16,18-20H,8-9H2,1-2H3

InChI Key

QYCQBMVUWJKAQL-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2C(O1)C(OC2C(C(CO)O)O)OCC3=CC=CC=C3)C

Origin of Product

United States

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